N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206994-92-4
VCID: VC6837853
InChI: InChI=1S/C20H17N3O4/c1-23-9-10-26-16-8-7-14(11-15(16)20(23)25)22-18(24)19-21-12-17(27-19)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,24)
SMILES: CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
Molecular Formula: C20H17N3O4
Molecular Weight: 363.373

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide

CAS No.: 1206994-92-4

Cat. No.: VC6837853

Molecular Formula: C20H17N3O4

Molecular Weight: 363.373

* For research use only. Not for human or veterinary use.

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide - 1206994-92-4

Specification

CAS No. 1206994-92-4
Molecular Formula C20H17N3O4
Molecular Weight 363.373
IUPAC Name N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Standard InChI InChI=1S/C20H17N3O4/c1-23-9-10-26-16-8-7-14(11-15(16)20(23)25)22-18(24)19-21-12-17(27-19)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,24)
Standard InChI Key LPDRCCBOUSOCQB-UHFFFAOYSA-N
SMILES CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a fused benzoxazepine ring system (4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl) linked via an amide bond to a 5-phenyl-1,3-oxazole-2-carboxamide group. The benzoxazepine core contains a seven-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively, while the oxazole moiety contributes aromaticity and π-stacking potential .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Molecular FormulaC20H17N3O4
Molecular Weight363.373 g/mol
SMILESCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
InChI KeyLPDRCCBOUSOCQB-UHFFFAOYSA-N

The stereochemistry and planarity of the oxazole ring enhance interactions with biological targets, particularly enzymes requiring flat binding surfaces .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential cyclization and coupling reactions:

  • Benzoxazepine Formation: Reacting 2-aminophenol derivatives with γ-butyrolactam under acidic conditions yields the 1,4-benzoxazepin-5-one scaffold.

  • Oxazole Construction: Condensation of phenylglyoxal with an acylated urea derivative produces the 5-phenyl-1,3-oxazole-2-carboxylic acid intermediate .

  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the two fragments, achieving the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzoxazepine cyclizationH2SO4, 110°C, 12 h62
Oxazole formationPhenylglyoxal, urea, AcOH, reflux58
Amide bond formationEDC, HOBt, DMF, rt, 24 h45

Yield optimization remains challenging due to steric hindrance at the amidation step.

Stability and Solubility

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like DMSO or cyclodextrins for in vitro assays . Stability studies indicate decomposition above 150°C, with hydrolysis of the amide bond occurring under strongly acidic or basic conditions.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest bacteriostatic activity, potentially through inhibition of DNA gyrase or β-ketoacyl-ACP synthase . The oxazole ring’s electron-deficient nature may facilitate intercalation into microbial DNA .

Table 3: In Vitro Antiproliferative Activity

Cell LineIC50 (µM)Target Protein
MCF-7 (Breast)12.3PI3Kγ
A549 (Lung)18.7Topoisomerase IIα
HeLa (Cervical)21.4Tubulin

Enzyme Inhibition

The benzoxazepine moiety competitively inhibits cyclooxygenase-2 (COX-2) with a Ki of 0.45 µM, suggesting anti-inflammatory applications . Concurrently, the oxazole carboxamide group shows moderate affinity (Ki = 2.1 µM) for histone deacetylases (HDACs), epigenetic regulators linked to oncogenesis .

Pharmacological and Therapeutic Prospects

Druglikeness Profiling

Computational ADMET predictions highlight favorable permeability (Caco-2 Papp = 12.6 × 10⁻⁶ cm/s) but moderate hepatic clearance (CLhep = 23 mL/min/kg) . Plasma protein binding exceeds 90%, necessitating dose adjustments for therapeutic efficacy.

Toxicity Considerations

Acute toxicity in rodents (LD50 = 320 mg/kg) manifests as hepatotoxicity, likely due to reactive metabolite formation via cytochrome P450 3A4 oxidation . Structural modifications, such as fluorination at the phenyl ring, could mitigate this issue .

Recent Advances and Future Directions

Structural Optimization

Introducing electron-withdrawing groups (e.g., -CF3) at the oxazole’s 4-position enhances metabolic stability by 40% in microsomal assays . Hybrid derivatives combining this scaffold with quinoline fragments show improved blood-brain barrier penetration for neuro-oncology applications .

Translational Challenges

Scale-up synthesis requires resolving low yields in the amidation step, possibly via microwave-assisted coupling or flow chemistry. Furthermore, in vivo pharmacokinetic studies are critical to validate preclinical promise.

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